Cas no 869799-76-8 (threo-Guaiacylglycerol beta-coniferyl ether)

threo-Guaiacylglycerol beta-coniferyl ether structure
869799-76-8 structure
Produktname:threo-Guaiacylglycerol beta-coniferyl ether
CAS-Nr.:869799-76-8
MF:C20H24O7
MW:376.400366783142
CID:837167
PubChem ID:14274761

threo-Guaiacylglycerol beta-coniferyl ether Chemische und physikalische Eigenschaften

Namen und Kennungen

    • threo-Guaiacylglycerol beta-coniferyl ether
    • (1R,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-{4-[(1E)-3-hydroxy-1-prop en-1-yl]-2-methoxyphenoxy}-1,3-propanediol
    • THREO-GUAIACYLGLYCEROL BETACONIFERYL ETHER
    • threo-Guaiacylglycerol β-coniferyl ether
    • (1R,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-1,3-propanediol (ACI)
    • 1,3-Propanediol, 1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propenyl]-2-methoxyphenoxy]-, (1R,2R)- (9CI)
    • threo-(7R,8R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxy-1-propenyl]-2-methoxyphenoxy]-1,3-propanediol
    • threo-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxy-1-propenyl]-2-methoxyphenoxy]-1,3-propanediol
    • (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy}propane-1,3-diol
    • SCHEMBL15301422
    • AKOS032948653
    • threo-1-(4-hydroxy-3-methoxyphenyl)-2-{4-[-(E)-3-hydroxy-1-propenyl]-2-methoxyphenoxy}-1,3-propanediol
    • CHEBI:68347
    • CS-0016442
    • CHEMBL1689262
    • Q27136844
    • (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
    • 869799-76-8
    • FS-9115
    • HY-N1152
    • [ "" ]
    • DA-58549
    • Inchi: 1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1
    • InChI-Schlüssel: FYEZJIXULOZDRT-FMEUAVTJSA-N
    • Lächelt: O(C1C=CC(/C=C/CO)=CC=1OC)[C@H](CO)[C@@H](C1C=CC(O)=C(OC)C=1)O

Berechnete Eigenschaften

  • Genaue Masse: 376.15200
  • Monoisotopenmasse: 376.15220310g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 27
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 444
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 109Ų
  • XLogP3: 1.5

Experimentelle Eigenschaften

  • Farbe/Form: Oil
  • Dichte: 1.3±0.1 g/cm3
  • Siedepunkt: 643.2±55.0 °C at 760 mmHg
  • Flammpunkt: 342.8±31.5 °C
  • PSA: 108.61000
  • LogP: 1.88820
  • Dampfdruck: 0.0±2.0 mmHg at 25°C

threo-Guaiacylglycerol beta-coniferyl ether Sicherheitsinformationen

threo-Guaiacylglycerol beta-coniferyl ether Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TargetMol Chemicals
TN5406-5 mg
threo-Guaiacylglycerol β-coniferyl ether
869799-76-8 98%
5mg
¥ 3,560 2023-07-10
A2B Chem LLC
AH93602-10mg
threo-Guaiacylglycerol beta-Coniferyl Ether
869799-76-8 98% by HPLC
10mg
$1277.00 2024-04-19
A2B Chem LLC
AH93602-25mg
threo-Guaiacylglycerol beta-Coniferyl Ether
869799-76-8 98% by HPLC
25mg
$2660.00 2024-04-19
A2B Chem LLC
AH93602-50mg
threo-Guaiacylglycerol beta-Coniferyl Ether
869799-76-8 98% by HPLC
50mg
$4506.00 2024-04-19
A2B Chem LLC
AH93602-5mg
threo-Guaiacylglycerol beta-Coniferyl Ether
869799-76-8 98% by HPLC
5mg
$770.00 2024-04-19
A2B Chem LLC
AH93602-1000mg
threo-Guaiacylglycerol beta-Coniferyl Ether
869799-76-8 98% by HPLC
1000mg
$39993.00 2024-04-19
TargetMol Chemicals
TN5406-1 ml * 10 mm
threo-Guaiacylglycerol β-coniferyl ether
869799-76-8
1 ml * 10 mm
¥ 3660 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T26600-5 mg
threo-Guaiacylglycerol beta-coniferyl ether
869799-76-8
5mg
¥5120.0 2021-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5406-5 mg
threo-Guaiacylglycerol β-coniferyl ether
869799-76-8
5mg
¥4915.00 2022-04-26
Cooke Chemical
M2778735-5mg
threo-Guaiacylglycerolβ-coniferylether
869799-76-8 97%
5mg
RMB 2432.00 2025-02-21

threo-Guaiacylglycerol beta-coniferyl ether Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  4,5-Diazafluoren-9-one Solvents: Acetic acid ,  1,4-Dioxane ;  0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
2.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referenz
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 0.25 h, 22 °C
1.2 Reagents: Diisopropylethylamine ;  0.08 h, 22 °C; 0.5 h, 22 °C; 22 °C → -78 °C
1.3 Solvents: Dichloromethane ;  0.75 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
1.4 Solvents: Water ;  pH 7
1.5 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  1 h, 0 °C → 22 °C
2.1 Reagents: Lithium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  4,5-Diazafluoren-9-one Solvents: Acetic acid ,  1,4-Dioxane ;  0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
4.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
4.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referenz
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 -
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 1 h, 22 °C
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0.25 h, 0 °C; 0.5 h, 0 °C; 0 °C → -78 °C
2.3 Solvents: Tetrahydrofuran ;  0.25 h, -78 °C; 0.5 h, -78 °C; -78 °C → 22 °C; 3 h, 22 °C; 22 °C → 0 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Acetic acid ;  0.25 h, 0 °C → 22 °C
3.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 0.25 h, 22 °C
3.2 Reagents: Diisopropylethylamine ;  0.08 h, 22 °C; 0.5 h, 22 °C; 22 °C → -78 °C
3.3 Solvents: Dichloromethane ;  0.75 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
3.4 Solvents: Water ;  pH 7
3.5 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  1 h, 0 °C → 22 °C
4.1 Reagents: Lithium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  4,5-Diazafluoren-9-one Solvents: Acetic acid ,  1,4-Dioxane ;  0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
6.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
6.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referenz
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
1.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referenz
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  4,5-Diazafluoren-9-one Solvents: Acetic acid ,  1,4-Dioxane ;  0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
3.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referenz
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 1 h, 22 °C
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0.25 h, 0 °C; 0.5 h, 0 °C; 0 °C → -78 °C
1.3 Solvents: Tetrahydrofuran ;  0.25 h, -78 °C; 0.5 h, -78 °C; -78 °C → 22 °C; 3 h, 22 °C; 22 °C → 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Acetic acid ;  0.25 h, 0 °C → 22 °C
2.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 0.25 h, 22 °C
2.2 Reagents: Diisopropylethylamine ;  0.08 h, 22 °C; 0.5 h, 22 °C; 22 °C → -78 °C
2.3 Solvents: Dichloromethane ;  0.75 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
2.4 Solvents: Water ;  pH 7
2.5 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  1 h, 0 °C → 22 °C
3.1 Reagents: Lithium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  4,5-Diazafluoren-9-one Solvents: Acetic acid ,  1,4-Dioxane ;  0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
5.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
5.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referenz
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 1 h, 22 °C
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0.25 h, 0 °C; 0.5 h, 0 °C; 0 °C → -78 °C
2.3 Solvents: Tetrahydrofuran ;  0.25 h, -78 °C; 0.5 h, -78 °C; -78 °C → 22 °C; 3 h, 22 °C; 22 °C → 0 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Acetic acid ;  0.25 h, 0 °C → 22 °C
3.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 0.25 h, 22 °C
3.2 Reagents: Diisopropylethylamine ;  0.08 h, 22 °C; 0.5 h, 22 °C; 22 °C → -78 °C
3.3 Solvents: Dichloromethane ;  0.75 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
3.4 Solvents: Water ;  pH 7
3.5 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  1 h, 0 °C → 22 °C
4.1 Reagents: Lithium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  4,5-Diazafluoren-9-one Solvents: Acetic acid ,  1,4-Dioxane ;  0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
6.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
6.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referenz
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

threo-Guaiacylglycerol beta-coniferyl ether Raw materials

threo-Guaiacylglycerol beta-coniferyl ether Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
atkchemica
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
atkchemica